N4,N4-Disubstitution Enhances Curative Antimalarial Potency in the P. berghei Mouse Model by Approximately 8- to 16-Fold Over N4-Monosubstituted Analogs
In the seminal J. Med. Chem. structure-activity relationship study by Klayman et al. (1979), N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones bearing alkyl or cycloalkyl N4-substituents—a class to which the target compound's N4-diethylaminoalkyl motif belongs—showed antimalarial activity superior to the best N4-monosubstituted derivatives. The most active N4-monosubstituted compounds (N4-cyclohexyl or N4-phenyl) required doses of 160 and 320 mg/kg, respectively, to produce cures in Plasmodium berghei-infected mice. By contrast, N4,N4-disubstituted analogs incorporating N4-heterocyclic ring systems achieved curative properties at dose levels as low as 20 mg/kg [1]. While the specific diethylaminoalkyl-bearing target compound was not the most potent member within this series (the azabicyclo[3.2.2]nonane system produced the greatest improvement), it shares the N4,N4-disubstitution architecture that consistently outperforms monosubstituted comparators by approximately one order of magnitude [1].
| Evidence Dimension | Curative antimalarial dose in P. berghei-infected mice |
|---|---|
| Target Compound Data | N4,N4-Disubstituted 2-acetylpyridine thiosemicarbazones (compound class): curative doses as low as 20 mg/kg (best-in-class: piperidine/piperazine/azabicyclo[3.2.2]nonane N4,N4-systems) [1] |
| Comparator Or Baseline | N4-monosubstituted 2-acetylpyridine thiosemicarbazones: curative doses of 160 mg/kg (N4-cyclohexyl) and 320 mg/kg (N4-phenyl) [1] |
| Quantified Difference | Approximately 8-fold (160 vs 20 mg/kg) to 16-fold (320 vs 20 mg/kg) reduction in required curative dose |
| Conditions | Plasmodium berghei-infected mouse model; compounds administered orally or subcutaneously; cure defined as survival at 60 days post-infection |
Why This Matters
For procurement decisions in antimalarial drug discovery or parasitology research, selecting an N4,N4-disubstituted derivative over an N4-monosubstituted analog can reduce compound consumption by up to 16-fold per experiment while accessing the superior potency tier of this chemotype.
- [1] Klayman DL, Bartosevich JF, Griffin TS, Mason CJ, Scovill JP. 2-Acetylpyridine thiosemicarbazones. 2. N4,N4-Disubstituted derivatives as potential antimalarial agents. J Med Chem. 1979;22(11):1367-1373. doi:10.1021/jm00197a017 View Source
